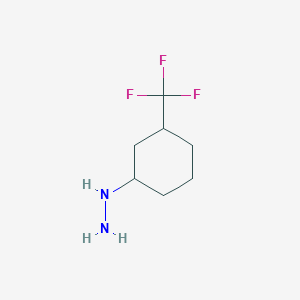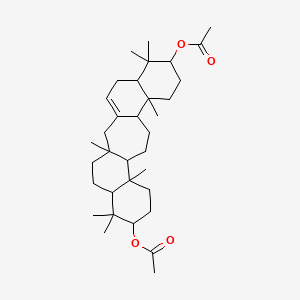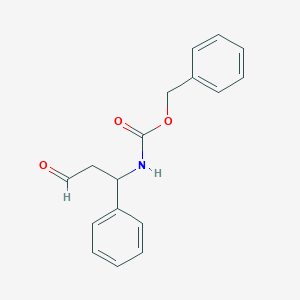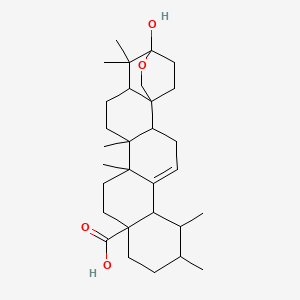
methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルは、フタリミド部分と共役二重結合を持つ長い脂肪族鎖を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルの合成は、通常、複数のステップを伴います。一般的な経路の1つは、フタリミド誘導体の調製から始まり、それに続く一連のカップリング反応による脂肪族鎖の導入です。最後のステップは、多くの場合、メチルエステルを形成するためのエステル化です。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、合成経路の最適化を必要とする可能性があります。これには、効率と持続可能性を向上させるために、連続フローリアクターとグリーンケミストリーの原則の使用が含まれます。
化学反応の分析
反応の種類
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 脂肪族鎖の二重結合は、エポキシドまたはジオールを形成するために酸化される可能性があります。
還元: カルボニル基はアルコールに還元される可能性があります。
置換: エステル基は、対応するカルボン酸を形成するために加水分解される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、エポキシ化のためのm-クロロ過安息香酸 (m-CPBA) と、ジヒドロキシ化のための四酸化オスミウム (OsO4) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。
置換: 加水分解は、塩酸 (HCl) や水酸化ナトリウム (NaOH) などの試薬を使用して、酸性または塩基性条件下で行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はエポキシドまたはジオールを生じさせる可能性があり、還元はアルコールを生じさせる可能性があります。
科学研究への応用
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その誘導体は、創薬における応用を持つ生物活性化合物として潜在的な可能性があります。
医学: 抗炎症性または抗癌活性などの潜在的な治療特性について調査することができます。
産業: ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用して、結合相互作用を介してその活性を調節する可能性があります。関与する経路には、酵素活性の阻害やシグナル伝達経路の活性化が含まれる可能性があります。
類似化合物の比較
類似化合物
フタリミド誘導体: タリドミドなどの類似のフタリミド部分を有する化合物は、その生物学的活性について研究されています。
脂肪族エステル: リノール酸メチルなどの、長い脂肪族鎖と共役二重結合を持つ他のエステルは、構造的類似性を共有しています。
独自性
(E)-2-(3-(1,3-ジオキソイソインドリン-2-イル)プロパノイル)-5,9-ジメチルデカ-4,8-ジエン酸メチルは、フタリミド部分と共役二重結合を持つ長い脂肪族鎖を組み合わせているという点でユニークです。このユニークな構造は、他の類似の化合物では観察されない特定の特性と活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds with similar phthalimide moieties, such as thalidomide, have been studied for their biological activities.
Aliphatic Esters: Other esters with long aliphatic chains and conjugated double bonds, such as methyl linoleate, share structural similarities.
Uniqueness
Methyl (E)-2-(3-(1,3-dioxoisoindolin-2-yl)propanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to its combination of a phthalimide moiety and a long aliphatic chain with conjugated double bonds. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
特性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
methyl (4E)-2-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C24H29NO5/c1-16(2)8-7-9-17(3)12-13-20(24(29)30-4)21(26)14-15-25-22(27)18-10-5-6-11-19(18)23(25)28/h5-6,8,10-12,20H,7,9,13-15H2,1-4H3/b17-12+ |
InChIキー |
VFKHNJQXQVDGNB-SFQUDFHCSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC(C(=O)CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(2-Aminoethyl)-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B12294313.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)



![N-(18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12294354.png)
![2-amino-N-[1-[[2-[[1-[2-[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B12294357.png)
![6-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-(4-methoxyphenyl)-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B12294358.png)

